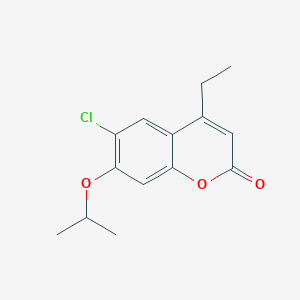![molecular formula C15H13N3O3 B5882551 4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)
4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a pyridine ring and an oxadiazole ring. Its unique chemical structure has made it an attractive target for research in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. In particular, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects, as well as modulating the immune system. Additionally, this compound has also been shown to have potential applications in the field of fluorescence imaging, due to its ability to selectively bind to certain biological targets.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its ability to selectively bind to certain biological targets, making it a valuable tool for fluorescence imaging studies. Additionally, this compound has been shown to exhibit potent anti-inflammatory and anti-cancer effects, making it a promising candidate for further research in these areas. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which must be carefully evaluated and monitored.
Future Directions
There are numerous future directions for research on 4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential area of research is the development of new and more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the fields of medicinal chemistry and biochemistry. Finally, more research is needed to evaluate the potential toxicity of this compound, and to develop strategies for minimizing any potential adverse effects.
Synthesis Methods
The synthesis of 4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves a multi-step process that typically begins with the reaction of 3,5-dimethoxybenzohydrazide with ethyl chloroformate to form the corresponding N-acylurea derivative. This compound is then reacted with pyridine-2-carboxylic acid hydrazide in the presence of a catalyst to form the desired product.
Scientific Research Applications
4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been the subject of numerous studies due to its potential applications in scientific research. One of the most promising areas of research has been in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. In addition, this compound has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-19-12-7-11(8-13(9-12)20-2)15-17-14(18-21-15)10-3-5-16-6-4-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBROQSMECBOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5882487.png)
![3-(3-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5882492.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882499.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B5882526.png)
![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)
![6-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5882535.png)


![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)


![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)